molecular formula C17H17N5O4S B10985458 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10985458
M. Wt: 387.4 g/mol
InChI Key: GDXFUTCCKBQASX-UHFFFAOYSA-N
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Description

“2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide” is a complex organic compound that likely belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyridazinone and thiadiazole rings, followed by their coupling. Common synthetic routes might include:

    Formation of the pyridazinone ring: This could involve the cyclization of a hydrazine derivative with a diketone.

    Formation of the thiadiazole ring: This might involve the reaction of a thiosemicarbazide with a carboxylic acid derivative.

    Coupling of the rings: The final step could involve the condensation of the two heterocyclic rings under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound might exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

    Drug development: Its structural complexity and potential biological activity could make it a candidate for the development of new therapeutic agents.

Industry

    Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone rings.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings.

Uniqueness

The uniqueness of “2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide” lies in its combination of multiple heterocyclic rings and functional groups, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O4S/c1-10-19-20-17(27-10)18-15(23)9-22-16(24)7-5-12(21-22)11-4-6-13(25-2)14(8-11)26-3/h4-8H,9H2,1-3H3,(H,18,20,23)

InChI Key

GDXFUTCCKBQASX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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